molecular formula C10H7F3O2 B3000297 2-Acetyl-4-(trifluoromethyl)benzaldehyde CAS No. 2385753-88-6

2-Acetyl-4-(trifluoromethyl)benzaldehyde

Cat. No.: B3000297
CAS No.: 2385753-88-6
M. Wt: 216.159
InChI Key: NWAJKIIYQXLPKS-UHFFFAOYSA-N
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Description

2-Acetyl-4-(trifluoromethyl)benzaldehyde is a benzaldehyde derivative featuring an acetyl group (-COCH₃) at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the aromatic ring. This combination of electron-withdrawing groups (EWGs) enhances the electrophilicity of the aldehyde moiety, making it reactive in condensation and nucleophilic addition reactions.

Properties

IUPAC Name

2-acetyl-4-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c1-6(15)9-4-8(10(11,12)13)3-2-7(9)5-14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAJKIIYQXLPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group and the acetyl group onto a benzaldehyde ring. One common method involves the Friedel-Crafts acylation reaction, where an acetyl group is introduced using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethyl iodide and a suitable catalyst .

Industrial Production Methods

Industrial production of 2-Acetyl-4-(trifluoromethyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drug candidates.

    Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Acetyl-4-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, receptor binding, or other biological processes .

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The reactivity and applications of benzaldehyde derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Functional Groups Molecular Formula Key Properties/Reactivity
2-Acetyl-4-(trifluoromethyl)benzaldehyde Acetyl (2), -CF₃ (4) Aldehyde, Ketone, -CF₃ C₁₀H₇F₃O₂ High electrophilicity due to dual EWGs; potential for Schiff base formation .
4-(Bromomethyl)benzaldehyde Bromomethyl (4) Aldehyde, -CH₂Br C₈H₇BrO Reactive in SN2 substitutions; limited toxicological data .
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde Pyridinyl (4, with -CF₃ on pyridine) Aldehyde, Pyridine, -CF₃ C₁₃H₈F₃NO Enhanced solubility due to pyridine; mp 91–93°C; used in coordination chemistry .
5-(Diethylamino)-2-((4-(trifluoromethyl)phenyl)ethynyl)benzaldehyde Diethylamino (5), Ethynyl-CF₃ (2) Aldehyde, Alkyne, -CF₃, Amine C₂₀H₁₇F₃N₂O Conjugation via ethynyl group; Pd-catalyzed synthesis .

Electronic and Steric Effects

  • Electrophilicity: The dual EWGs (acetyl and -CF₃) in 2-Acetyl-4-(trifluoromethyl)benzaldehyde increase the aldehyde's electrophilicity compared to monosubstituted analogs like 4-(Bromomethyl)benzaldehyde, which lacks a second EWG .

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